N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. While specific structural details for “N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide” are not available, related compounds have been analyzed using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific details for “N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide” are not available .Scientific Research Applications
Antiproliferative Efficacy in Cancer Treatment
A novel series of 4-anilinoquinazoline analogues, including N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, were evaluated for anticancer efficacy in human breast cancer and human colorectal cancer cell lines . The compound showed high anticancer efficacy and selectivity in the colorectal cancer cell lines, with IC 50 values of 8.50 ± 2.53 µM, 5.80 ± 0.92 µM, and 6.15 ± 0.37 µM, respectively . It induced apoptosis by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .
Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups . N-(3-chloro-4-fluorophenyl)-1H-pyrazolo [4,3-b]pyridin-3-amine (VU0418506) is reported as an advanced preclinically characterized mGlu4 PAM .
Synthesis of Gefitinib
The compound is also used in the synthesis of gefitinib, a drug used for the treatment of non-small cell lung cancer . An improved protocol for the synthesis of gefitinib involves the synthesis, isolation, and characterization of novel intermediates, including N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide, and their application in the alkylation step .
Future Directions
Mechanism of Action
Target of Action
The compound N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a receptor tyrosine kinase of the ErbB family, which is overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase disrupts multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The disruption of these pathways by the compound leads to the inhibition of uncontrolled cell growth, thereby exerting its anticancer effects.
Pharmacokinetics
Similar compounds like gefitinib have been characterized with suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the compound’s action is the inhibition of uncontrolled cell growth, which is a characteristic feature of cancer. By selectively inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that promote cell growth and proliferation, thereby exerting its anticancer effects .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-5-7(1-3-10(9)14)17-20(18,19)8-2-4-11(15)12(16)6-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYZCBQDLVSLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3,4-difluorobenzenesulfonamide |
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